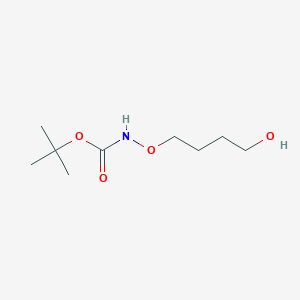

tert-butyl N-(4-hydroxybutoxy)carbamate

Description

tert-Butyl N-(4-hydroxybutyl)carbamate (CAS 75178-87-9) is a carbamate derivative with the molecular formula C₉H₁₉NO₃ and a molecular weight of 189.25 g/mol. It exists as a colorless to yellow liquid or low-melting solid with a density of 1.02 g/mL at 20°C . This compound is structurally characterized by a tert-butoxycarbonyl (Boc) group attached to a 4-hydroxybutyl chain, making it a versatile intermediate in organic synthesis, particularly for amine protection in peptide chemistry and drug development. Its hydroxyl group enhances solubility in polar solvents, while the Boc group provides stability under basic conditions .

Properties

Molecular Formula |

C9H19NO4 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

tert-butyl N-(4-hydroxybutoxy)carbamate |

InChI |

InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-13-7-5-4-6-11/h11H,4-7H2,1-3H3,(H,10,12) |

InChI Key |

WTIDLMHBMYUBGG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Synthesis from tert-butyl carbamate and 4-hydroxybutyl bromide:

Industrial Production Methods:

- Industrial production of tert-butyl N-(4-hydroxybutoxy)carbamate typically involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

- tert-Butyl N-(4-hydroxybutoxy)carbamate can undergo oxidation reactions to form corresponding carbonyl compounds.

- Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction:

- Reduction of the carbamate group can be achieved using reducing agents such as lithium aluminum hydride.

- This reaction typically results in the formation of amines.

-

Substitution:

- The hydroxy group can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

- This reaction is often carried out in the presence of a base to facilitate nucleophilic substitution.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.

Major Products:

- Oxidation products include carbonyl compounds.

- Reduction products include amines.

- Substitution products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry:

- Used as a protecting group for amines in peptide synthesis.

- Employed in the synthesis of complex organic molecules.

Biology:

- Utilized in the modification of biomolecules for research purposes.

- Acts as a precursor in the synthesis of biologically active compounds.

Medicine:

- Investigated for potential use in drug development due to its stability and reactivity.

- Used in the synthesis of pharmaceutical intermediates.

Industry:

- Applied in the production of specialty chemicals and materials.

- Used in the formulation of coatings and adhesives.

Mechanism of Action

Mechanism:

- The carbamate group in tert-butyl N-(4-hydroxybutoxy)carbamate acts as a protecting group for amines, preventing unwanted reactions during synthesis.

- The tert-butyl group provides steric hindrance, enhancing the stability of the compound.

- The hydroxybutoxy group can participate in hydrogen bonding, influencing the compound’s reactivity and solubility.

Molecular Targets and Pathways:

- The compound interacts with nucleophiles and electrophiles in organic reactions.

- It can be selectively removed under acidic or basic conditions, allowing for controlled deprotection of amines.

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

Carbamates with Boc protecting groups exhibit diverse applications depending on their substituents. Below is a detailed comparison of tert-butyl N-(4-hydroxybutyl)carbamate with structurally related compounds:

Aliphatic Carbamates with Hydrophilic Substituents

- Key Differences: The hydroxyl group in tert-butyl N-(4-hydroxybutyl)carbamate increases polarity compared to the benzyloxy or cyano derivatives, influencing solubility and reactivity . The cyanooxane derivative (CAS 1860028-25-6) has a rigid cyclic structure, which may enhance binding specificity in medicinal chemistry compared to flexible aliphatic chains .

Aromatic and Halogenated Carbamates

- Key Differences: Aromatic carbamates like the bromo-methylphenyl derivative (CAS 306937-14-4) are pivotal in cross-coupling reactions, whereas aliphatic carbamates are more suited for hydrophilic functionalization . The chlorophenethyl carbamate (CAS 167886-56-8) is noted for its low toxicity, making it safer for large-scale synthesis compared to brominated analogs .

Cyclic and Bicyclic Carbamates

- Key Differences :

- Cyclic carbamates like the hydroxyphenyl-oxane derivative (CAS 863615-19-4) offer conformational rigidity, enhancing target selectivity in drug design compared to linear aliphatic analogs .

- Bicyclic carbamates (e.g., CAS 880545-32-4) are critical in central nervous system (CNS) drug development due to their ability to cross the blood-brain barrier .

Biological Activity

Tert-butyl N-(4-hydroxybutoxy)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant research findings.

- Chemical Formula : C9H19NO3

- Molecular Weight : 189.25 g/mol

- CAS Number : 545141

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its potential effects on enzyme inhibition and modulation of cellular pathways.

- Enzyme Inhibition : Research indicates that compounds similar to this compound can inhibit type I signal peptidase in bacterial strains such as E. coli, which is a promising target for antibiotic development .

- Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of this compound on human liver cells (HepG2). Results showed varying levels of toxicity, necessitating further optimization to enhance safety while maintaining efficacy .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Study 1: Antibacterial Activity

A study conducted by Benediktsdottir et al. evaluated the antibacterial properties of various carbamate derivatives, including this compound. The findings indicated that modifications in the molecular structure significantly influenced antibacterial potency and cytotoxicity profiles. The presence of a lipophilic tail was crucial for enhancing antimicrobial activity while minimizing toxicity .

Study 2: Toxicological Assessment

A toxicological assessment was performed to evaluate the safety profile of this compound. The study highlighted that while the compound exhibited promising antibacterial properties, it also demonstrated considerable cytotoxicity at elevated concentrations, particularly affecting liver cell viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.